molecular formula C10H12BrNO2 B613154 (S)-2-Amino-3-(2-bromophenyl)-2-methylpropanoic acid CAS No. 1212180-27-2

(S)-2-Amino-3-(2-bromophenyl)-2-methylpropanoic acid

Cat. No. B613154
M. Wt: 258,11 g/mole
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “(S)-2-Amino-3-(2-bromophenyl)-2-methylpropanoic acid” is an amino acid derivative with a bromophenyl group attached. The “S” denotes the stereochemistry of the molecule, indicating it’s one of two possible enantiomers .


Molecular Structure Analysis

The compound contains an amino group (-NH2), a carboxylic acid group (-COOH), a bromophenyl group (C6H4Br), and a methyl group (-CH3). The “S” configuration indicates the spatial arrangement of these groups .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by its functional groups. The amino and carboxylic acid groups could participate in acid-base reactions, and the bromine atom on the phenyl ring could be involved in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of polar groups like the amino and carboxylic acid groups could enhance its solubility in polar solvents .

Scientific Research Applications

Synthesis and Functionalization

  • Practical Synthesis of Biphenyl Derivatives : A study by Qiu et al. (2009) discusses the synthesis of 2-fluoro-4-bromobiphenyl, a compound related to the bromophenyl group in your compound of interest. This synthesis is relevant for the production of non-steroidal anti-inflammatory materials, indicating the potential for synthesizing related compounds for pharmaceutical applications Qiu et al., 2009.

  • Caffeic Acid Derivatives : The work by Silva et al. (2014) reviews caffeic acid and its derivatives, underlining the broad spectrum of biological activities these compounds exhibit, which might hint at the functionalization possibilities for similar compounds like (S)-2-Amino-3-(2-bromophenyl)-2-methylpropanoic acid in therapeutic applications Silva et al., 2014.

Biological Activities

  • Chlorogenic Acid Review : Naveed et al. (2018) explored the therapeutic roles of chlorogenic acid, a polyphenol with antioxidative and various protective effects. This study's insights into phenolic compounds' biological roles may parallel research interests for (S)-2-Amino-3-(2-bromophenyl)-2-methylpropanoic acid in exploring antioxidative or protective biological activities Naveed et al., 2018.

  • Degradation and Biotoxicity of Pharmaceuticals : Research by Qutob et al. (2022) on the degradation of acetaminophen and its by-products via advanced oxidation processes highlights the environmental and toxicological considerations relevant to the pharmaceutical application of compounds, including those similar to (S)-2-Amino-3-(2-bromophenyl)-2-methylpropanoic acid Qutob et al., 2022.

Future Directions

The future directions for this compound would depend on its intended use. It could potentially be studied for various applications, such as in the development of new pharmaceuticals or materials .

properties

IUPAC Name

(2S)-2-amino-3-(2-bromophenyl)-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2/c1-10(12,9(13)14)6-7-4-2-3-5-8(7)11/h2-5H,6,12H2,1H3,(H,13,14)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEQZLKYRAINNIW-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1Br)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@](CC1=CC=CC=C1Br)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-Amino-3-(2-bromophenyl)-2-methylpropanoic acid

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